molecular formula C11H7F3O2 B8184818 2-(Trifluoromethoxy)-5-naphthol

2-(Trifluoromethoxy)-5-naphthol

Cat. No.: B8184818
M. Wt: 228.17 g/mol
InChI Key: RIDSXOUTISCTHL-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)-5-naphthol is an organic compound characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a naphthol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)-5-naphthol typically involves the introduction of the trifluoromethoxy group to a naphthol precursor. One common method is the reaction of 5-naphthol with trifluoromethylating agents under controlled conditions. For instance, trifluoromethyl ethers can be synthesized using reagents like trifluoromethyl iodide (CF3I) in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)-5-naphthol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted naphthol derivatives .

Scientific Research Applications

2-(Trifluoromethoxy)-5-naphthol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)-5-naphthol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can improve the bioavailability and efficacy of therapeutic agents .

Comparison with Similar Compounds

  • 2-(Trifluoromethoxy)phenol
  • 2-(Trifluoromethoxy)aniline
  • 2-(Trifluoromethoxy)benzoic acid

Comparison: Compared to these similar compounds, 2-(Trifluoromethoxy)-5-naphthol is unique due to its naphthol structure, which provides additional sites for chemical modification and enhances its versatility in various applications. The presence of the trifluoromethoxy group further distinguishes it by imparting unique chemical and physical properties .

Properties

IUPAC Name

6-(trifluoromethoxy)naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O2/c12-11(13,14)16-8-4-5-9-7(6-8)2-1-3-10(9)15/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDSXOUTISCTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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